Telaglenastat

Description

This compound is under investigation in clinical trial NCT02071862 (Study of the Glutaminase Inhibitor CB-839 in Solid Tumors).

This compound is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity. Upon oral administration, CB-839 selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate. By blocking glutamine utilization, proliferation in rapidly growing cells is impaired. Glutamine-dependent tumors rely on the conversion of exogenous glutamine into glutamate and glutamate metabolites to both provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 14 investigational indications.

a glutaminase inhibitor with antineoplastic activity; structure in first source

See also: this compound Hydrochloride (active moiety of).

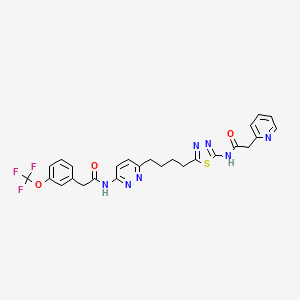

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAPINBUWJLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439399-58-2 | |

| Record name | Telaglenastat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telaglenastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELAGLENASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise of a Metabolic Inhibitor: An In-depth Technical Guide to the Discovery and Development of CB-839 (Telaglenastat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutaminase inhibitor CB-839 (Telaglenastat), from its initial discovery and mechanism of action to its extensive preclinical and clinical development. By targeting a key enzyme in cancer metabolism, CB-839 represents a significant advancement in the field of oncology, offering a novel therapeutic strategy for various glutamine-dependent tumors.

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited is glutaminolysis, which is initiated by the enzyme glutaminase (GLS). CB-839, a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase, was developed to disrupt this critical pathway. This document details the scientific journey of CB-839, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways, providing a core resource for researchers in the field.

Discovery and Rationale for Targeting Glutaminase

Many tumor cells are "addicted" to the amino acid glutamine, utilizing it as a primary source of carbon and nitrogen for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] The conversion of glutamine to glutamate, catalyzed by glutaminase, is the first and rate-limiting step in glutaminolysis.[1][3] This dependence on glutamine metabolism makes glutaminase an attractive therapeutic target in oncology.[3][4][5]

CB-839 (this compound) was identified as a potent and selective inhibitor of both splice variants of glutaminase 1 (GLS1), KGA and GAC, with greater selectivity over the liver isoform, GLS2.[6] It is a non-competitive, reversible, allosteric inhibitor that binds to a hydrophobic pocket at the monomer-monomer interface of the GAC tetramer, preventing the conformational changes required for enzyme activation.[7][8] The chemical structure of CB-839 is N-[5-[4-[6-[[2-[3-(Trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide.

Mechanism of Action

CB-839 exerts its anti-tumor effects by blocking the conversion of glutamine to glutamate.[9] This leads to a cascade of downstream metabolic consequences within cancer cells, including:

-

Depletion of TCA Cycle Intermediates: By reducing the supply of glutamate, which is converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, CB-839 impairs mitochondrial respiration and energy production.[10][11]

-

Reduced Glutathione Synthesis and Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Inhibition of glutaminase by CB-839 leads to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.[4][7][12]

-

Inhibition of Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can impede nucleotide biosynthesis, leading to cell cycle arrest.[11]

-

Induction of Autophagy: In some cancer cells, CB-839 has been shown to induce autophagy.[1][13]

These metabolic disruptions collectively inhibit the proliferation of rapidly growing tumor cells and can lead to apoptosis.[9]

Figure 1. Mechanism of action of CB-839.

Preclinical Development

CB-839 has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Activity

CB-839 exhibits potent anti-proliferative activity against various cancer cell lines, particularly those that are dependent on glutamine for growth.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |

| HCC1806 | Triple-Negative Breast Cancer | 49 / 55 | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26 / 19 | [14] |

| JIMT-1 | HER2+ Breast Cancer | - | (Growth inhibition demonstrated) |

| P0 (LNCaP) | Hormone-Sensitive Prostate Cancer | 1000 | [15] |

| P1 (LNCaP-CR) | Castrate-Resistant Prostate Cancer | 2000 | [15] |

| PC-3 | Castrate-Resistant Prostate Cancer | <100 | [15] |

| HG-3 | Chronic Lymphocytic Leukemia | 410 | [16][17] |

| MEC-1 | Chronic Lymphocytic Leukemia | 66,200 | [16][17] |

Table 1: In Vitro Anti-proliferative Activity of CB-839 in Various Cancer Cell Lines.

In Vivo Activity

CB-839 has demonstrated significant anti-tumor efficacy in various xenograft models, both as a single agent and in combination with standard-of-care therapies.

| Xenograft Model | Cancer Type | Combination Agent | Outcome | Reference(s) |

| Patient-Derived TNBC | Triple-Negative Breast Cancer | - | Significant single-agent anti-tumor activity | [6] |

| JIMT-1 | HER2+ Breast Cancer | Paclitaxel | Enhanced anti-tumor activity in combination | [6] |

| EGFR (del19) NSCLC | Non-Small Cell Lung Cancer | Erlotinib | Reduced glucose and glutamine uptake, increased energetic stress | |

| P1 (LNCaP-CR) | Castrate-Resistant Prostate Cancer | Everolimus | Treatment response observed | [15] |

| PC-3 | Castrate-Resistant Prostate Cancer | Everolimus | Greater effect in combination compared to monotherapy | [15] |

| Colorectal Carcinoma | Colorectal Cancer | Palbociclib | Enhanced anti-tumor activity | [11] |

| ER+ Breast Cancer | Estrogen Receptor+ Breast Cancer | Palbociclib | Enhanced anti-tumor activity | [11] |

| Colorectal Carcinoma | Colorectal Cancer | PARP inhibitors | Enhanced anti-tumor activity | [11] |

| Yummer 1.7 | Melanoma | Anti-PD1/Anti-CTLA4 | Significant improvements in antitumor efficacy; complete regression | [10] |

| CAL-27 | Head and Neck Squamous Cell Carcinoma | Ionizing Radiation | Reduced tumor growth compared to monotherapies | [18] |

Table 2: In Vivo Anti-tumor Activity of CB-839 in Xenograft Models.

Clinical Development

CB-839 has been evaluated in numerous Phase 1 and 2 clinical trials across a variety of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[19][20][21][22][23] To date, over 850 patients have received this compound, and it has been generally well-tolerated.[22]

Monotherapy and Combination Trials

A Phase 1 dose-escalation study in patients with advanced solid tumors established a recommended Phase 2 dose and demonstrated a favorable pharmacokinetic and pharmacodynamic profile.[19][23] Subsequent trials have explored CB-839 in combination with various standard-of-care therapies.

| Trial Identifier | Cancer Type(s) | Combination Agent(s) | Phase | Key Findings / Status | Reference(s) |

| NCT02071862 | Solid Tumors (including TNBC, RCC, NSCLC) | Paclitaxel, Everolimus, Erlotinib, Docetaxel, Cabozantinib | I/II | Combination with paclitaxel was well-tolerated with preliminary activity in TNBC.[24] Combination with cabozantinib showed encouraging activity in mRCC (42% ORR, 100% DCR).[25] | [19][24][25][26] |

| NCT02071927 | Hematological Malignancies (including NHL, Multiple Myeloma, AML) | Dexamethasone, Pomalidomide | I | Well-tolerated with some signs of clinical activity in relapsed/refractory AML. | [20][27][28] |

| CANTATA | Metastatic Renal Cell Carcinoma (RCC) | Cabozantinib | II | Randomized, double-blind study. FDA granted Fast Track designation for this combination.[2] | [2] |

| - | Metastatic Clear Cell RCC | Everolimus | II | Randomized, double-blind, placebo-controlled trial initiated.[29] | [29] |

| - | Advanced Myelodysplastic Syndrome (MDS) | Azacitidine | Ib/II | Phase I portion completed, confirming CB-839 600 mg BID with standard AZA. | [30] |

| NCI10220 | Solid Tumors with specific mutations (NF1, KEAP1/NRF2, LKB1) | - | II | Basket trial to evaluate CB-839 in patients with specific genetic aberrations. | [31] |

Table 3: Selected Clinical Trials of CB-839 (this compound).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of CB-839.

Glutaminase Activity Assay

Objective: To measure the enzymatic activity of glutaminase in biological samples and assess the inhibitory potential of compounds like CB-839.

Principle: Glutaminase catalyzes the hydrolysis of glutamine to glutamate and ammonia. The rate of production of either glutamate or ammonia is measured to determine enzyme activity. Fluorometric or colorimetric detection methods are commonly employed.

Protocol (Fluorometric - based on commercially available kits): [32]

-

Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the sample (lysate), assay buffer, and a developer/enzyme mix that converts glutamate into a fluorescent product.

-

Initiate Reaction: Add the glutamine substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex/em = 415/475 nm for ammonia detection[32] or using a probe for glutamate detection).

-

Calculation: Calculate glutaminase activity based on a standard curve generated with known concentrations of glutamate or ammonia. For inhibitor studies, dose-response curves are generated by pre-incubating the enzyme with varying concentrations of the inhibitor (e.g., CB-839) before adding the substrate.[33]

Figure 2. Workflow for a glutaminase activity assay.

Cell Proliferation Assay

Objective: To determine the effect of CB-839 on the proliferation and viability of cancer cell lines.

Protocol (MTS/CellTiter-Glo based): [17][33]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of CB-839 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well.

-

Incubation: Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo) according to the manufacturer's instructions.

-

Measurement: Measure absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CB-839 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NOD SCID or C57BL/6).[10][15]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).[10]

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, CB-839 monotherapy, combination therapy).

-

Drug Administration: Administer CB-839 orally (e.g., by gavage) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[10] Combination agents are administered according to their established protocols.

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity.

-

Data Analysis: Plot mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion and Future Directions

CB-839 (this compound) has emerged as a promising therapeutic agent that validates glutaminase as a key target in cancer metabolism. Its development from a novel chemical entity to a clinical-stage drug has provided a wealth of knowledge on the role of glutamine in cancer. The preclinical data demonstrates robust activity across a range of tumor types, and the clinical results have shown that CB-839 is well-tolerated and can be effectively combined with other anti-cancer agents to improve patient outcomes.

Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to glutaminase inhibition.[33] The expression of the GAC splice variant has been suggested as one such potential biomarker.[6] Furthermore, exploring novel combination strategies, particularly with immunotherapies, is a promising avenue, as metabolic reprogramming of the tumor microenvironment can enhance anti-tumor immune responses.[9][10] The continued investigation of CB-839 and other glutaminase inhibitors will undoubtedly pave the way for more effective and personalized cancer therapies targeting metabolic vulnerabilities.

References

- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actionkidneycancer.org [actionkidneycancer.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 8. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. The glutaminase inhibitor CB-839 (this compound) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 17. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutaminase inhibition with this compound (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. cornerstonepharma.com [cornerstonepharma.com]

- 23. A Phase I Dose-Escalation and Expansion Study of this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. ascopubs.org [ascopubs.org]

- 26. go.drugbank.com [go.drugbank.com]

- 27. mayo.edu [mayo.edu]

- 28. researchgate.net [researchgate.net]

- 29. actionkidneycancer.org [actionkidneycancer.org]

- 30. ascopubs.org [ascopubs.org]

- 31. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) this compound (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]

- 32. bioassaysys.com [bioassaysys.com]

- 33. aacrjournals.org [aacrjournals.org]

The Impact of Telaglenastat on Tumor Metabolism and the TCA Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased dependence on glutamine, an amino acid crucial for replenishing the tricarboxylic acid (TCA) cycle and for the biosynthesis of macromolecules. Telaglenastat (CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), the enzyme that catalyzes the first step in glutamine utilization. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor metabolism and the TCA cycle, and detailed experimental protocols for its evaluation. Quantitative data from key preclinical and clinical studies are summarized to provide a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Glutamine in Cancer Metabolism

Many tumors exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on an exogenous supply of glutamine for survival and growth.[1][2] Glutamine serves as a primary carbon and nitrogen source for cancer cells, contributing to:

-

Anaplerosis: Replenishing TCA cycle intermediates to support energy production and biosynthesis.

-

Redox Homeostasis: Production of the antioxidant glutathione (GSH).

-

Biosynthesis: Providing nitrogen for the synthesis of nucleotides and other amino acids.

Glutaminase (GLS), a mitochondrial enzyme, plays a critical role in this process by converting glutamine to glutamate.[1][2] Glutamate can then be further metabolized to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle.[3] The kidney-type isoform, GLS1, is overexpressed in a variety of cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC), making it an attractive therapeutic target.[2]

This compound (CB-839): Mechanism of Action

This compound is a potent and selective inhibitor of GLS1.[4] It binds to an allosteric site on the enzyme, leading to a reversible and non-competitive inhibition of its activity.[4] By blocking the conversion of glutamine to glutamate, this compound effectively cuts off a major metabolic fuel source for cancer cells.[1][5] This disruption of glutaminolysis leads to a cascade of downstream effects, ultimately impairing tumor cell proliferation and survival.

Figure 1: Mechanism of Action of this compound.

Effects on Tumor Metabolism and the TCA Cycle

The inhibition of GLS1 by this compound leads to significant alterations in the metabolic landscape of cancer cells.

Disruption of the TCA Cycle

By blocking the production of glutamate and subsequently α-ketoglutarate, this compound depletes a key anaplerotic substrate for the TCA cycle.[3] This leads to a reduction in the levels of downstream TCA cycle intermediates such as succinate, fumarate, and malate.[3] The diminished flux through the TCA cycle results in decreased mitochondrial respiration and ATP production.[6]

Impaired Redox Balance

Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By reducing glutamate levels, this compound impairs GSH synthesis, leading to an increase in reactive oxygen species (ROS) and enhanced oxidative stress within the tumor cells.[7] This can sensitize cancer cells to other therapies, such as radiation.[7]

Inhibition of Biosynthesis

The carbon and nitrogen derived from glutamine are essential for the synthesis of nucleotides, non-essential amino acids, and fatty acids.[2] By blocking glutamine metabolism, this compound curtails the availability of these building blocks, thereby inhibiting cell growth and proliferation.

Figure 2: this compound's Impact on the TCA Cycle.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Cancer Type | Model | Parameter | Value | Reference |

| Various | Recombinant Human GAC | IC50 | 24 nM | [8] |

| Mouse Kidney | Endogenous Glutaminase | IC50 | 23 nM | [4] |

| Mouse Brain | Endogenous Glutaminase | IC50 | 28 nM | [4] |

| Triple-Negative Breast Cancer | Mouse Xenograft | Tumor Growth Inhibition | 61% (at 200 mg/kg) | [8] |

| HER2+ Breast Cancer | JIMT-1 Xenograft | Tumor Growth Inhibition | 54% (at 200 mg/kg) | [8] |

| Renal Cell Carcinoma | Caki-1 Xenograft | Tumor Growth Inhibition | Significant reduction vs. vehicle | [6] |

| Head and Neck Squamous Cell Carcinoma | CAL-27 Xenograft | Tumor Growth Inhibition | Significant reduction vs. vehicle | [9] |

Table 2: Clinical Efficacy of this compound in Combination Therapy

| Trial Name | Cancer Type | Combination | Primary Endpoint | Result | Reference |

| ENTRATA | Advanced/Metastatic RCC | This compound + Everolimus | Progression-Free Survival (PFS) | 3.8 months vs. 1.9 months with placebo + everolimus (HR=0.64, p=0.079) | [2][10][11][12][13] |

| CANTATA | Advanced/Metastatic RCC | This compound + Cabozantinib | Progression-Free Survival (PFS) | 9.2 months vs. 9.3 months with placebo + cabozantinib (HR=0.94, p=0.65) | [7][14][15][16][17] |

| Phase I | Advanced Solid Tumors | This compound Monotherapy | Disease Control Rate (DCR) | 43% across expansion cohorts | [4][18] |

| Phase I | Renal Cell Carcinoma | This compound Monotherapy | Disease Control Rate (DCR) | 50% | [4][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Glutaminase (GLS1) Activity Assay

This protocol describes a fluorometric assay to measure GLS1 activity in cell or tissue lysates.

Materials:

-

GLS Assay Buffer

-

GLS Substrate (L-glutamine)

-

GLS Developer

-

GLS Enzyme Mix

-

PicoProbe™ (in DMSO)

-

Glutamate Standard

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissue in GLS Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

-

Standard Curve Preparation: Prepare a Glutamate standard curve according to the kit manufacturer's instructions.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing GLS Assay Buffer, GLS Developer, GLS Enzyme Mix, and PicoProbe™.

-

Assay:

-

Add samples (lysates) to the wells of the 96-well plate.

-

For a background control, add GLS Assay Buffer instead of the sample.

-

Initiate the reaction by adding the GLS Substrate to all wells except the background control.

-

Add the Reaction Mix to all wells.

-

-

Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence at Ex/Em = 535/587 nm.

-

Calculation: Subtract the background reading from all sample readings. Determine the glutamate concentration from the standard curve and calculate GLS activity.

Intracellular Metabolite Extraction and LC-MS Analysis

This protocol details the extraction of intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Liquid nitrogen

-

Centrifuge

-

Nitrogen gas evaporator or vacuum concentrator

-

LC-MS grade water

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired time.

-

Quenching and Harvesting:

-

Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

-

Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolic activity.

-

-

Metabolite Extraction:

-

Add pre-chilled 80% methanol to the frozen cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

-

Sample Preparation:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Carefully transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the supernatant using a nitrogen gas evaporator or vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade water.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

Analyze the samples using a targeted or untargeted metabolomics method to quantify TCA cycle intermediates and other relevant metabolites.

-

Figure 3: Experimental Workflow for Metabolomics.

Seahorse XF Analyzer for OCR and ECAR Measurement

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), as indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

-

Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.

-

Perform instrument calibration.

-

Run the assay, which involves cycles of mixing, waiting, and measuring OCR and ECAR.

-

For stress tests, sequentially inject the metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function or glycolysis.

-

-

Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Western Blot Analysis of mTOR Signaling

This protocol describes the detection of key proteins in the mTOR signaling pathway by Western blotting.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways Modulated by this compound

This compound's metabolic effects are intertwined with key cancer signaling pathways.

mTOR Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. In some cancer types, this compound has been shown to decrease mTOR activity.[19] This may be an indirect effect of metabolic stress induced by glutamine deprivation. The combination of this compound with mTOR inhibitors like everolimus has shown synergistic anti-tumor effects in preclinical models of RCC.[19]

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic conditions, in part by promoting metabolic reprogramming. In clear cell RCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor leads to the stabilization and activation of HIF-1α.[19] HIF-1α upregulates genes involved in glycolysis and glutamine metabolism. By inhibiting a key enzyme in glutamine metabolism, this compound can counteract some of the metabolic advantages conferred by HIF-1α activation.

Figure 4: Interplay of this compound with Signaling Pathways.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancers. By inhibiting GLS1, it effectively disrupts the central carbon metabolism and redox balance of tumor cells, leading to reduced proliferation and survival. The preclinical and clinical data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of cancer metabolism. Understanding the intricate interplay between glutamine metabolism and key oncogenic signaling pathways will be crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this novel class of anticancer agents.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. urotoday.com [urotoday.com]

- 3. The glutaminase inhibitor CB-839 (this compound) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I Dose-Escalation and Expansion Study of this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]

- 6. Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) [bio-protocol.org]

- 7. urotoday.com [urotoday.com]

- 8. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaminase inhibition with this compound (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biospace.com [biospace.com]

- 13. urotoday.com [urotoday.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Efficacy and Safety of this compound Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. onclive.com [onclive.com]

- 18. researchgate.net [researchgate.net]

- 19. The glutaminase inhibitor this compound enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Telaglenastat in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Telaglenastat (formerly CB-839), a first-in-class, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). This compound targets the metabolic reprogramming of cancer cells, a key hallmark of malignancy, by blocking the conversion of glutamine to glutamate, a critical step in cancer cell bioenergetics and biosynthesis.[1][2] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action and Key Pharmacodynamic Effects

This compound is a potent and selective inhibitor of the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against GLS2.[1] By inhibiting GLS1, this compound effectively blocks the first step in glutamine utilization, leading to a reduction in glutamate levels and downstream metabolites essential for the tricarboxylic acid (TCA) cycle, glutathione production, and the synthesis of other critical biomolecules.[3][4] This disruption of glutamine metabolism results in decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in various preclinical models.[5][6][7]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 3. The glutaminase inhibitor this compound enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (this compound) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase I Dose-Escalation and Expansion Study of this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Telaglenastat's impact on glutamine addiction in tumors

An In-depth Technical Guide to Telaglenastat's Impact on Glutamine Addiction in Tumors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle (anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and melanoma.[6][7][8] this compound (formerly CB-839) is a potent, selective, and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step in glutamine metabolism, this compound effectively starves tumor cells of essential metabolic substrates, leading to anti-proliferative effects and providing a strong rationale for its development as an anticancer agent.[11][12] This technical guide details the mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Disrupting the Hub of Glutamine Metabolism

This compound is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase (GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences for the cancer cell:

-

Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate, this compound blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This depletes key TCA cycle intermediates like α-ketoglutarate, malate, and aspartate, impairing mitochondrial respiration and energy production.[5][13]

-

Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. This compound treatment leads to decreased intracellular levels of glutamate and subsequently GSH, rendering cancer cells more vulnerable to oxidative stress.[5][13]

-

Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate availability, this compound hinders the production of these vital building blocks required for cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and the point of intervention for this compound.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer models, both as a single agent and in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |

| HCC-1806 | Triple-Negative Breast Cancer (TNBC) | < 50 | Highly sensitive | [15] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Not specified | Sensitive | [15] |

| T47D | ER-Positive Breast Cancer | > 1000 | Resistant | [15] |

| Caki-1 | Clear Cell Renal Cell Carcinoma (ccRCC) | ~10 | Highly sensitive | [13] |

| ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | ~20 | Highly sensitive | [13] |

Table 2: Impact of this compound on Tumor Metabolism

| Cell Line | Treatment | Change in Glutamine Consumption | Change in Glucose Consumption | Change in OCR/ECAR Ratio | Reference |

| Patient-Derived Melanoma | 1 µM this compound (12h) | Up to 80% decrease | Not specified | Not specified | [16] |

| ACHN (RCC) | This compound | > 80% decrease | No change | Decrease | [13] |

| ACHN (RCC) | Everolimus | No change | ~37% decrease | Not specified | [13] |

| ACHN (RCC) | This compound + Everolimus | > 80% decrease | ~37% decrease | Not specified | [13] |

| CAL-27 (HNSCC) | 1000 nM this compound | Not specified | Not specified | Significant decrease (p ≤ 0.0001) | [6] |

| HN5 (HNSCC) | 1000 nM this compound | Not specified | Not specified | Significant decrease (p ≤ 0.0001) | [6] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| TNBC Model | Triple-Negative Breast Cancer | This compound (200 mg/kg, p.o.) | 61% | [15] |

| JIMT-1 | Breast Cancer | This compound (200 mg/kg, p.o.) | 54% | [15] |

| Caki-1 | Renal Cell Carcinoma | This compound (200 mg/kg, BID) + Everolimus (1 mg/kg, QD) | Significantly greater than either agent alone | [13][17] |

| Caki-1 | Renal Cell Carcinoma | This compound (200 mg/kg, BID) + Cabozantinib (1 mg/kg, QD) | Significantly greater than either agent alone | [13][17] |

Clinical Trial Evidence

This compound has been evaluated in multiple clinical trials, primarily in combination with other targeted agents.

Table 4: Summary of Key Clinical Trial Results

| Trial Name (NCT) | Phase | Cancer Type | Treatment Arms | Key Finding | Reference |

| Phase 1 Study (NCT02071862) | I | Advanced Solid Tumors | This compound Monotherapy | Recommended Phase 2 Dose (RP2D) established at 800 mg BID. Disease control rate (DCR) of 50% in RCC. | [12][18] |

| ENTRATA (NCT03163667) | II | Advanced/Metastatic RCC (heavily pretreated) | This compound + Everolimus vs. Placebo + Everolimus | Median PFS was 3.8 months vs. 1.9 months (HR, 0.64). Showed proof of principle. | [8][19] |

| CANTATA (NCT03428217) | III | Advanced/Metastatic RCC | This compound + Cabozantinib vs. Placebo + Cabozantinib | Did not meet primary endpoint. Median PFS was 9.2 months vs. 9.3 months (HR, 0.94). | [[“]] |

| Phase I/II Study | I/II | mMelanoma, RCC, NSCLC | This compound + Nivolumab | Combination was well-tolerated but did not show a consistent pattern of efficacy across cohorts. ORR in checkpoint inhibitor-naïve ccRCC was 24%. | [21] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to evaluate this compound's efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

-

Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO).[15]

-

Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay)

This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

-

Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is proportional to GLS activity.

-

Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, and glutamate dehydrogenase.

-

Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with this compound before adding glutamine.

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the change in absorbance at 340 nm over time.

-

Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Determine percent inhibition by comparing the rates of this compound-treated samples to vehicle controls.[18]

Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time.

-

Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito Stress Test.

-

Protocol:

-

Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Treatment: Treat cells with this compound or vehicle and incubate for the desired duration.

-

Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and incubate in a non-CO₂ incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]

-

Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]

-

Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

-

In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, this compound, Combination Agent, this compound + Combination Agent).

-

Dosing:

-

This compound Formulation: Prepare in a vehicle such as 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]

-

Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific protocols.

-

-

Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

-

Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration.

-

Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

Rationale for Combination Strategies

While this compound shows activity as a monotherapy, its efficacy is significantly enhanced when combined with agents that target complementary metabolic or signaling pathways. Tumors can often adapt to the inhibition of one pathway by upregulating another.

Dual Blockade of Glucose and Glutamine Metabolism

Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis) and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus (mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose utilization.[13] Combining these agents with this compound creates a synergistic metabolic crisis for the tumor by blocking both of its primary fuel sources.[13]

Combination with Immunotherapy

The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-infiltrating lymphocytes (TILs). This compound can differentially impact tumor and immune cells.[16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical studies have shown that combining this compound with checkpoint inhibitors (e.g., anti-PD1) increases T-cell infiltration and improves anti-tumor activity.[16][25][26]

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it disrupts central metabolic pathways required for cancer cell survival and proliferation. While clinical results for monotherapy and some combinations have been modest, the strong preclinical data and clear mechanism of action provide a solid foundation for its continued investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to GLS1 inhibition and exploring novel, rational combination strategies that can overcome metabolic plasticity and resistance mechanisms in tumors.

References

- 1. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncoaddictology: Glucose and Glutamine Addiction in Cancer | Auctores [auctoresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase inhibition with this compound (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) this compound (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]

- 12. A Phase I Dose-Escalation and Expansion Study of this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The glutaminase inhibitor this compound enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. selleckchem.com [selleckchem.com]

- 16. The glutaminase inhibitor CB-839 (this compound) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. onclive.com [onclive.com]

- 20. consensus.app [consensus.app]

- 21. A phase I/II study of the safety and efficacy of this compound (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. The Glutaminase Inhibitor CB-839 (this compound) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Telaglenastat (CB-839): A Technical Guide to its Single-Agent Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-tumor activity of Telaglenastat (also known as CB-839) when used as a single agent. This compound is an investigational, first-in-class, orally bioavailable small molecule inhibitor of glutaminase (GLS).[1][2] By targeting a key metabolic pathway in cancer cells, this compound represents a novel therapeutic approach. This document details its mechanism of action, summarizes preclinical and clinical data, and provides insights into its experimental evaluation.

Mechanism of Action: Targeting Glutamine Metabolism

Many cancer cells exhibit altered metabolism characterized by an increased dependence on glutamine, a phenomenon known as "glutamine addiction".[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of ATP, biosynthetic intermediates (like amino acids, fatty acids, and nucleotides), and glutathione, which is essential for managing oxidative stress.[1][4]

The first and rate-limiting step in glutamine utilization (glutaminolysis) is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][5] this compound is a selective and reversible inhibitor of GLS, which blocks the conversion of glutamine to glutamate.[2][5] This disruption of glutamine metabolism impairs the proliferation and survival of glutamine-dependent tumor cells.[5][6] Preclinical studies have shown that tumor cells with mutations in genes like KRAS, MYC, and those in the tricarboxylic acid (TCA) cycle are particularly dependent on glutamine, providing a rationale for targeting GLS in these contexts.[1]

Preclinical Anti-Tumor Activity

This compound has demonstrated both cytostatic and cytotoxic anti-proliferative activity across a range of tumor cell lines and has shown tumor growth suppressive effects in various xenograft models as a single agent.[1][4]

In preclinical models, the sensitivity of cancer cell lines to this compound strongly correlates with their dependence on glutamine for proliferation.[6] This has been observed in cell lines derived from various tumor types, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][6]

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| HCC1806 | Triple-Negative Breast Cancer | < 50 | [7] |

| HCC1143 | Triple-Negative Breast Cancer | < 50 | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 50 | [7] |

| ACHN | Renal Cell Carcinoma | ~20 | [6] |

| Caki-1 | Renal Cell Carcinoma | ~30 | [6] |

| Panel of 28 cell lines | Various | 2-72 (for 16 sensitive lines) |[8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (like DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay.[9][10]

-

Data Analysis: The luminescence or fluorescence signal, which is proportional to the number of viable cells, is plotted against the drug concentration. The IC50 value is calculated using a non-linear regression curve fit.

As a single agent, this compound has demonstrated the ability to control tumor growth in mouse xenograft models.[6][11] These studies establish its anti-tumor efficacy in a whole-organism context.

Table 2: In Vivo Single-Agent Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|

| Caki-1 | Renal Cell Carcinoma | 200 mg/kg, BID, oral | Statistically significant reduction in tumor growth vs. vehicle | [6] |

| CAL-27 | Head and Neck Squamous Cell Carcinoma | 200 mg/kg, BID, oral | Statistically significant reduction in tumor growth vs. vehicle | [11][12] |

| HN5 | Head and Neck Squamous Cell Carcinoma | 200 mg/kg, BID, oral | Tumor volume was 94.9% of vehicle-treated tumors on day 25 |[11] |

Note: BID = twice daily.

Experimental Protocol: Xenograft Tumor Model Study

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., Caki-1 RCC cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is typically administered orally twice daily.[6][11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).

Clinical Anti-Tumor Activity and Pharmacodynamics

The primary evaluation of this compound as a monotherapy has been in a first-in-human, Phase I dose-escalation and expansion study (NCT02071862).[1][4] This trial enrolled patients with advanced or metastatic solid tumors.[1]

While this compound has primarily been developed in combination therapies, the Phase I monotherapy cohorts provided an initial signal of its anti-tumor activity. The activity was modest but demonstrated proof of concept, particularly in the form of disease stabilization.[1]

Table 3: Single-Agent Clinical Activity of this compound (Phase I Study)

| Patient Cohort | Recommended Phase 2 Dose (RP2D) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference |

|---|---|---|---|---|---|

| All Expansion Cohorts (n=~120) | 800 mg BID | 5% | 43% | One confirmed partial response in a patient with renal cell carcinoma (RCC) who was on the study for ~12 months. | [1][4] |

| Renal Cell Carcinoma (RCC) | 800 mg BID | - | 50% | Showed a signal of activity in a heavily pretreated population. |[1][4] |

Note: ORR = Percentage of patients with a partial or complete response. DCR = Percentage of patients with a complete response, partial response, or stable disease.

Experimental Protocol: Phase I Clinical Trial (NCT02071862) - Key Aspects

-

Study Design: A first-in-human, open-label, dose-escalation (3+3 design) and expansion study.[4]

-

Patient Population: Patients with advanced and/or treatment-refractory solid tumors. Expansion cohorts focused on tumor types with predicted sensitivity, such as RCC, TNBC, and those with specific metabolic mutations (e.g., IDH, SDH, FH).[1][8]

-

Treatment: this compound was administered orally in 21-day cycles until disease progression or unacceptable toxicity. The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.[4]

-

Endpoints: The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and define the RP2D. Secondary objectives included evaluating pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity (per RECIST v1.1).[4]

The Phase I study confirmed that this compound effectively engaged its target in patients. Pharmacodynamic assessments in both platelets and tumor tissue demonstrated robust inhibition of GLS activity.[1][8]

Table 4: Pharmacodynamic Effects of this compound in Patients

| Biomarker | Tissue/Fluid | Result | Implication | Reference |

|---|---|---|---|---|

| GLS Activity | Platelets | >90% inhibition at plasma exposures >300 nmol/L | Confirms systemic target engagement. | [1][4] |

| GLS Activity | Tumor Biopsies | >75% inhibition | Confirms target engagement within the tumor. | [1][4] |

| Plasma Glutamine | Plasma | ~1.5-fold average increase | Consistent with the mechanism of action (blockade of glutamine utilization). |[1] |

Consistent with its mechanism, the inhibition of GLS by this compound leads to a measurable increase in plasma glutamine levels, serving as a key pharmacodynamic biomarker.[1]

Conclusion

As a single agent, this compound, a first-in-class glutaminase inhibitor, has demonstrated a clear mechanism of action, favorable safety profile, and evidence of target engagement in both preclinical models and clinical trials.[1] While its monotherapy anti-tumor activity is modest, primarily resulting in disease stabilization, these foundational studies have been crucial. They have provided the proof-of-concept for glutaminase inhibition as a viable therapeutic strategy and have strongly supported its further development in combination with other anti-cancer agents that target complementary metabolic pathways.[1][2] The data gathered from single-agent studies have been instrumental in designing rational combination trials that aim to exploit the metabolic vulnerabilities of cancer cells more effectively.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I Dose-Escalation and Expansion Study of this compound in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. The glutaminase inhibitor this compound enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The glutaminase inhibitor CB-839 (this compound) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PB1910: this compound (CB-839) IN MONOTHERAPY AND IN COMBINATION WITH EPIGENETIC MODULATORS OR IBRUTINIB INDUCES CELL DEATH IN CHRONIC LYMPHOCYTIC LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutaminase inhibition with this compound (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutaminase inhibition with this compound (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: CB-839 (Telaglenastat) and the Induction of Autophagy in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CB-839, also known as Telaglenastat, is a potent and selective small-molecule inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By disrupting the conversion of glutamine to glutamate, CB-839 effectively targets the metabolic reprogramming that fuels rapid proliferation in many tumor types. A significant consequence of this metabolic interference is the induction of autophagy, a cellular self-degradation process with a complex, context-dependent role in cancer cell survival and death. This technical guide provides an in-depth analysis of the molecular mechanisms by which CB-839 induces autophagy, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting glutamine metabolism and autophagy in oncology.

Introduction: The Central Role of Glutamine Metabolism in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their high rates of growth and proliferation. One of the most prominent of these is an addiction to the amino acid glutamine.[1] Glutamine serves as a primary carbon and nitrogen source for the synthesis of nucleotides, non-essential amino acids, and fatty acids.[1] It also plays a crucial role in maintaining redox homeostasis through the production of glutathione and NADPH.[1] The entry of glutamine into these critical metabolic pathways is gated by the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[2] The kidney-type isoform, GLS1, is frequently overexpressed in a wide range of malignancies, making it an attractive therapeutic target.[2]

CB-839 (this compound) is a potent, selective, and orally bioavailable inhibitor of GLS1.[3] By blocking glutaminase activity, CB-839 disrupts downstream metabolic pathways, leading to antiproliferative effects and, in some cases, apoptosis in cancer cells.[3][4] A key cellular response to the metabolic stress induced by CB-839 is the activation of autophagy.[4][5] Autophagy is a catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents.[6] In the context of cancer, autophagy can function as both a tumor suppressor and a promoter of cell survival, making its modulation a complex but potentially powerful therapeutic strategy.[6]

Mechanism of Action: How CB-839 Induces Autophagy

The induction of autophagy by CB-839 is intrinsically linked to its primary mechanism of action: the inhibition of glutaminolysis. The process can be understood through the following key signaling events:

-

Disruption of Glutaminolysis: CB-839 competitively and reversibly inhibits GLS1, preventing the conversion of glutamine to glutamate.[3][4] This leads to an intracellular accumulation of glutamine and a depletion of glutamate and its downstream metabolites, such as α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[3][7]

-

Inhibition of mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a potent inhibitor of autophagy.[8] Glutamine and its metabolite α-KG are known to activate mTORC1 signaling.[7] By depleting the intracellular pool of α-KG, CB-839 leads to the inactivation of mTORC1.[7][9]

-

Activation of the ULK1 Complex and Autophagosome Formation: The inactivation of mTORC1 relieves its inhibitory phosphorylation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is a critical initiator of autophagy.[8][10] The activated ULK1 complex then initiates the formation of the phagophore, the precursor to the autophagosome, at the endoplasmic reticulum.[11][12] This process involves the recruitment of other autophagy-related (Atg) proteins.[11]

The following diagram illustrates the signaling pathway from GLS1 inhibition by CB-839 to the induction of autophagy.

References

- 1. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms Underlying Autophagy-Mediated Treatment Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutaminolysis and autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 11. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Telaglenastat in Vitro Assay for Glutaminase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzymatic assay to determine the activity of glutaminase (GLS) and to evaluate the inhibitory potential of compounds such as Telaglenastat (CB-839). Additionally, it includes relevant quantitative data for this compound and diagrams illustrating the experimental workflow and the targeted metabolic pathway.

Introduction

Glutaminase is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate.[1] This reaction is a critical entry point for glutamine into cellular metabolism, providing carbon and nitrogen for the synthesis of other amino acids, lipids, and for energy production through the tricarboxylic acid (TCA) cycle.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, making glutaminase a compelling therapeutic target.[2][4][5] this compound (CB-839) is a potent and selective inhibitor of glutaminase 1 (GLS1), which includes the splice variants KGA and GAC.[6][7]

Principle of the Assay

The glutaminase activity is determined using a coupled enzymatic assay. Glutaminase converts L-glutamine to L-glutamate. The amount of glutamate produced is then quantified in a secondary reaction catalyzed by glutamate dehydrogenase (GDH). In this reaction, glutamate is converted to α-ketoglutarate, with the simultaneous reduction of NADP+ to NADPH. The rate of NADPH generation, which is directly proportional to the glutaminase activity, is monitored by measuring the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 340 nm.[8][9][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (CB-839)

| Target/System | IC50 Value | Notes | Reference |

| Recombinant Human GAC (rHu-GAC) | 24 nM | [8][10] | |

| Endogenous Glutaminase (Mouse Kidney) | 23 nM | [6] | |

| Endogenous Glutaminase (Mouse Brain) | 28 nM | [6] | |

| A549 Cells (antiproliferative activity) | 26 nM | 72-hour incubation | [6] |

| HCT116 Cells (antiproliferative activity) | 28 nM | [8] | |

| CAKI-1 Cells (antiproliferative activity) | 40 nM | 5-day incubation | [6] |

| HCC1806 Cells (antiproliferative activity) | 100 nM | [8] | |

| TNBC Cell Lines | 20-55 nM | [8] |

Experimental Protocols

Materials and Reagents

-

Recombinant human glutaminase C (rHu-GAC)

-

This compound (CB-839)

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) for standard curve

-

Tris-Acetate Buffer (50 mM, pH 8.6)

-

Potassium Phosphate (K2HPO4, 150 mM)

-

EDTA (0.25 mM)

-

Bovine Serum Albumin (BSA, 0.1 mg/mL)

-

Dithiothreitol (DTT, 1 mM)

-

Triton X-100 (0.01%)

-

DMSO (Dimethyl sulfoxide)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Assay Buffer Preparation

Prepare an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100.[8][9]

Procedure for Glutaminase Activity Assay and this compound IC50 Determination

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

-

Prepare stock solutions of L-glutamine and NADP+ in the assay buffer.

-

Prepare a stock solution of GDH in the assay buffer.

-

Prepare a stock solution of rHu-GAC in the assay buffer.

-

-

Assay Reaction Setup:

-

The final reaction volume is typically 15-50 µL. All reactions should be performed in duplicate or triplicate.

-

To measure the inhibitory effect of this compound, pre-mix the inhibitor (prepared in DMSO) with L-glutamine and GDH.[8][9]

-

The final concentrations in the reaction should be:

-

Include control reactions:

-

No inhibitor control: Contains all reaction components with DMSO instead of this compound.

-

No enzyme control: Contains all reaction components except for rHu-GAC to measure background fluorescence.

-